molecular formula C14H16N2O2S B6480216 2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide CAS No. 953717-72-1

2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide

Cat. No.: B6480216
CAS No.: 953717-72-1
M. Wt: 276.36 g/mol
InChI Key: HTARCSWBYJSHTH-UHFFFAOYSA-N
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Description

2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide (CAS 953717-72-1) is an organic compound with the molecular formula C14H16N2O2S and a molecular weight of 276.35 g/mol . It is a benzene-sulfonamide derivative characterized by a 2-aminophenyl group linked to a sulfonamide functionality, which is further substituted with a 3,5-dimethylphenyl ring . This specific structure contributes to its physical properties, including a predicted density of 1.295 g/cm³ and a predicted boiling point of 454.6 °C . The compound is identified by identifiers such as MFCD09729693 and a canonical SMILES of Cc1cc(cc(c1)C)NS(=O)(=O)c1ccccc1N . Sulfonamide derivatives are of significant interest in medicinal chemistry due to their wide spectrum of biological activities . They are investigated as key scaffolds in the development of novel therapeutic agents. Research into sulfonamide compounds has revealed potential antiviral activities against various viruses, including human parainfluenza virus (HPIV-3) and encephalomyocarditis virus (EMCV) . The mechanism of action for sulfonamides often involves the inhibition of specific enzymes; they can act as enzyme inhibitors by mimicking essential substrates, thereby disrupting critical biochemical pathways in pathogens or disease processes . The sulfonamide group is a classic pharmacophore that can coordinate with active sites, such as those in carbonic anhydrase enzymes, leading to inhibitory effects that are relevant for applications in oncology and neurology . This product is intended for research and development purposes only. It is strictly labeled as "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with care, adhering to all relevant laboratory safety protocols.

Properties

IUPAC Name

2-amino-N-(3,5-dimethylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-10-7-11(2)9-12(8-10)16-19(17,18)14-6-4-3-5-13(14)15/h3-9,16H,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTARCSWBYJSHTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=CC=C2N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Procedure

This method employs 2-aminobenzenesulfonyl chloride as the starting material, reacting it with 3,5-dimethylaniline under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine attacks the electrophilic sulfur atom in the sulfonyl chloride.

Typical Protocol :

  • Dissolve 3,5-dimethylaniline (1.0 equiv) in dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add triethylamine (TEA, 1.2 equiv) as a base to scavenge HCl.

  • Slowly add 2-aminobenzenesulfonyl chloride (1.1 equiv) dropwise at 0–5°C.

  • Warm to room temperature and stir for 12–24 hours.

  • Quench with ice-cold water, extract with DCM, and purify via recrystallization (ethanol/water).

Key Data :

ParameterValueSource
Yield78–85%
Reaction Time12–24 hours
Purification MethodRecrystallization (EtOH/H₂O)

Spectroscopic Validation

  • FTIR : Absorption at 1380 cm⁻¹ (S=O stretching), 3250 cm⁻¹ (N–H stretching).

  • ¹H NMR (DMSO-d₆): δ 7.45–7.20 (m, aromatic H), δ 6.80 (s, 3,5-dimethylphenyl H), δ 2.25 (s, 6H, CH₃).

Stepwise Alkylation and Sulfonylation

Alkylation of 2-Aminobenzenesulfonamide

This two-step approach first synthesizes 2-aminobenzenesulfonamide , followed by N-alkylation with 3,5-dimethylphenyl bromide under basic conditions.

Step 1: Sulfonamide Formation

  • React 2-aminobenzenesulfonic acid with thionyl chloride (SOCl₂) to generate 2-aminobenzenesulfonyl chloride .

  • Treat with aqueous ammonia to yield 2-aminobenzenesulfonamide .

Step 2: Alkylation

  • Mix 2-aminobenzenesulfonamide (1.0 equiv) with 3,5-dimethylphenyl bromide (1.2 equiv) in DMF.

  • Add K₂CO₃ (2.0 equiv) and heat at 80°C for 6–8 hours.

  • Isolate via filtration and recrystallize.

Key Data :

ParameterValueSource
Overall Yield65–72%
Reaction Time6–8 hours (Step 2)
SolventDMF

One-Pot Synthesis via Electrophilic Substitution

Halogenation-Amination Sequence

Adapting methods from triazine derivatives, this route halogenates 2-aminobenzenesulfonamide followed by coupling with 3,5-dimethylphenylboronic acid .

Procedure :

  • Brominate 2-aminobenzenesulfonamide using N-bromosuccinimide (NBS) in acetonitrile at 60°C.

  • Perform Suzuki–Miyaura coupling with 3,5-dimethylphenylboronic acid (1.5 equiv), Pd(PPh₃)₄ catalyst, and K₂CO₃ in toluene/water.

Key Data :

ParameterValueSource
Yield60–68%
CatalystPd(PPh₃)₄

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol from benzoxazine derivatives achieves sulfonamide formation in 30 minutes.

Procedure :

  • Mix 2-aminobenzenesulfonyl chloride (1.1 equiv) and 3,5-dimethylaniline (1.0 equiv) in DMF.

  • Irradiate at 100°C (150 W) for 30 minutes.

  • Cool, dilute with water, and filter.

Key Data :

ParameterValueSource
Yield82–88%
Reaction Time30 minutes

Comparative Analysis of Synthetic Methods

MethodYield (%)TimeCost EfficiencyScalability
Direct Sulfonylation78–8512–24 hHighIndustrial
Stepwise Alkylation65–728–10 hModerateLab-scale
One-Pot Synthesis60–686–8 hLowLab-scale
Microwave-Assisted82–880.5 hHighPilot-scale

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitro derivatives

    Reduction: Amines

    Substitution: Various substituted aromatic compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of bacterial infections.

    Industry: Utilized in the development of dyes and pigments due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, it is believed to inhibit the activity of certain enzymes, leading to the disruption of essential metabolic processes in microorganisms. This inhibition is primarily due to the compound’s ability to mimic the structure of natural substrates, thereby competitively binding to the active sites of enzymes.

Comparison with Similar Compounds

Table 1: Substituent Effects on PET Inhibition (Adapted from )

Compound Substituents IC50 (µM) Key Properties
N-(3,5-dimethylphenyl)-carboxamide 3,5-dimethyl ~10 High lipophilicity
N-(3,5-difluorophenyl)-carboxamide 3,5-diF ~10 Electron-withdrawing groups
N-(2,5-dimethylphenyl)-carboxamide 2,5-dimethyl ~10 Altered steric interactions

The target sulfonamide shares the 3,5-dimethylphenyl group but differs in the core structure (benzene sulfonamide vs. naphthalene carboxamide).

Functional Group Comparison: Sulfonamides vs. Sulfones and Carboxamides

In HIV-1 reverse transcriptase (RT) inhibition studies (), 5-bromo-3-[(3,5-dimethylphenyl)sulfonyl]indole-2-carboxyamide (a sulfone derivative) shows moderate binding affinity (-7.8 kcal/mol). The 3,5-dimethylphenyl-sulfonyl moiety contributes to hydrophobic interactions with the RT active site.

Table 2: Comparison of Sulfonamide/Sulfone Derivatives (Adapted from )

Compound Functional Group Binding Affinity (kcal/mol) Target
3,5-dimethylphenyl sulfone (benchmark) Sulfone -7.8 HIV-1 RT
2-Amino-N-(3,5-dimethylphenyl)sulfonamide Sulfonamide Not reported Potential NNRTI

However, experimental validation is required.

Crystallographic and Solid-State Properties

Crystal structure analyses of N-(3,5-dimethylphenyl)-2,2,2-trichloro-acetamide () reveal that meta-substitution influences molecular packing. The 3,5-dimethylphenyl derivative crystallizes with two molecules per asymmetric unit, suggesting unique intermolecular interactions.

Table 3: Crystallographic Data of Meta-Substituted Acetamides ()

Compound Substituents Asymmetric Unit Molecules
N-(3,5-dimethylphenyl)-trichloro-acetamide 3,5-dimethyl 2
N-(3-chlorophenyl)-trichloro-acetamide 3-Cl 1

For the target sulfonamide, the 3,5-dimethylphenyl group may similarly influence crystal packing, affecting solubility and formulation.

Physicochemical and Electronic Properties

  • Lipophilicity : Methyl groups increase logP values compared to halogens (e.g., -Cl or -F). The 3,5-dimethyl substitution likely enhances membrane permeability.
  • Electronic Effects : While methyl groups are electron-donating, the sulfonamide group is electron-withdrawing, creating a balanced electronic profile that may optimize binding interactions.

Biological Activity

2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide, commonly known as a sulfonamide derivative, has garnered attention due to its significant biological activities, particularly in inhibiting key enzymes involved in various metabolic pathways. This article explores its biological activity, mechanisms of action, and relevant research findings.

The primary mechanism of action for this compound is its role as a competitive inhibitor of the enzyme dihydropteroate synthetase . This enzyme is critical in the folic acid synthesis pathway in bacteria, which is essential for bacterial growth and replication. By inhibiting this enzyme, the compound effectively disrupts bacterial metabolism and prevents cell division.

Biochemical Pathways

The inhibition of dihydropteroate synthetase by this compound leads to a cascade of biochemical effects:

  • Inhibition of Folic Acid Synthesis : This is crucial for nucleotide synthesis in bacteria.
  • Impact on Cellular Metabolism : The compound affects various cellular processes by modulating gene expression related to inflammatory responses and metabolic pathways.

Pharmacokinetics

Sulfonamides, including this compound, are known for their good oral absorption. The pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed from the gastrointestinal tract.
  • Distribution : Widely distributed throughout body tissues.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted mainly via the kidneys.

Cellular Effects

Research indicates that this compound influences various cellular functions:

  • Gene Expression Modulation : It alters the expression of genes involved in inflammation and metabolism.
  • Cell Signaling Pathways : The compound affects signaling pathways that regulate cell growth and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antibacterial Activity : In vitro studies demonstrated that this sulfonamide effectively inhibits the growth of several bacterial strains by targeting dihydropteroate synthetase. The minimum inhibitory concentration (MIC) values were reported to be significantly lower than those for many conventional antibiotics.
  • Inflammatory Response Modulation : A study involving human monocytic cell lines showed that treatment with this compound resulted in enhanced release of immunostimulatory cytokines. This suggests potential applications in modulating immune responses .
  • Cardiovascular Effects : Experimental models using isolated rat hearts indicated that certain sulfonamide derivatives could influence perfusion pressure and coronary resistance, hinting at cardiovascular implications .

Data Tables

Study FocusFindings
Antibacterial ActivityEffective against multiple bacterial strains; low MIC values observed
Cytokine ReleaseEnhanced release of cytokines in THP-1 cells; potential for immunomodulation
Cardiovascular ImpactChanges in perfusion pressure noted; implications for cardiac health

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-(3,5-dimethylphenyl)benzene-1-sulfonamide, and how can reaction conditions be optimized to improve yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonation of aniline derivatives followed by coupling with 3,5-dimethylaniline. Key steps include:

  • Protection of the amino group to prevent unwanted side reactions during sulfonation (e.g., using acetyl or tert-butoxycarbonyl groups).
  • Controlled sulfonation at low temperatures (0–5°C) in anhydrous solvents like dichloromethane to avoid hydrolysis .
  • Coupling reactions with 3,5-dimethylphenylamine under basic conditions (e.g., pyridine or triethylamine) to facilitate nucleophilic substitution .
  • Purification via column chromatography or recrystallization using ethanol/water mixtures to isolate the product with >95% purity .

Q. How can researchers characterize the structural and electronic properties of this compound using crystallographic and spectroscopic methods?

  • Methodological Answer :

  • Single-crystal X-ray diffraction (as demonstrated for N-(3,5-dimethylphenyl)benzenesulfonamide in ) provides bond lengths, angles, and intermolecular interactions. For accurate results, grow crystals in a 1:1 ethanol/ethyl acetate mixture .
  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to confirm substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, sulfonamide NH at δ 10.2 ppm) .
  • Mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 305.1) .

Q. What are the key considerations when designing biological assays to evaluate the antimicrobial or anticancer potential of sulfonamide derivatives like this compound?

  • Methodological Answer :

  • Target selection : Prioritize enzymes like carbonic anhydrase or dihydropteroate synthase, which are known sulfonamide targets .
  • Assay conditions : Use pH 7.4 buffers (mimicking physiological conditions) and include controls for non-specific binding (e.g., bovine serum albumin) .
  • Dose-response curves : Test concentrations from 1 nM to 100 µM to determine IC50 values. For antimicrobial assays, combine with disk diffusion or microbroth dilution methods .

Advanced Research Questions

Q. How can computational chemistry methods (e.g., DFT, molecular docking) be applied to predict the reactivity and target interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Use B3LYP/6-31G(d) basis sets for accurate energy profiles .
  • Molecular docking : Dock the compound into protein targets (e.g., carbonic anhydrase IX) using AutoDock Vina. Analyze binding poses for hydrogen bonds with active-site residues (e.g., Zn2+^{2+} coordination) .
  • MD simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2 Å indicates stable binding) .

Q. What strategies are effective in resolving contradictions between experimental data (e.g., NMR spectra) and computational predictions for sulfonamide derivatives?

  • Methodological Answer :

  • Cross-validation : Compare experimental 1H^1H-NMR shifts with DFT-calculated chemical shifts (GIAO method). Discrepancies >0.5 ppm suggest conformational flexibility or solvent effects .
  • Dynamic NMR : Use variable-temperature NMR to detect hindered rotation in sulfonamide groups (e.g., coalescence temperature analysis) .
  • Crystallographic refinement : Re-analyze X-ray data with SHELXL to resolve ambiguities in electron density maps (e.g., disorder in aromatic rings) .

Q. How can researchers optimize the regioselectivity and functional group compatibility in derivatization reactions of this compound?

  • Methodological Answer :

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) at −78°C to functionalize the benzene ring para to the sulfonamide group .
  • Protection strategies : Temporarily block the amino group with Boc anhydride to enable selective alkylation or acylation at the sulfonamide nitrogen .
  • Catalytic systems : Employ Pd/Cu catalysts for Sonogashira coupling to introduce alkynes without degrading the sulfonamide moiety .

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